

# Spectroscopic Characterization of Diheptyl Succinate: A Technical Guide

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## Compound of Interest

Compound Name: Diheptyl succinate

Cat. No.: B101398

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## Introduction

**Diheptyl succinate** (CAS No: 15872-89-6), with the IUPAC name diheptyl butanedioate, is a diester of succinic acid and heptanol.[1][2] It is a lightweight, biodegradable emollient often used in cosmetics as a silicone alternative.[3] Its molecular formula is C<sub>18</sub>H<sub>34</sub>O<sub>4</sub>, and it has a molecular weight of 314.46 g/mol.[2] A thorough spectroscopic characterization is essential for its quality control and for understanding its chemical properties. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **diheptyl succinate**, including detailed experimental protocols.

## Data Presentation

The following sections summarize the predicted spectroscopic data for **diheptyl succinate**. Due to the limited availability of experimental spectra in public databases, the NMR and IR data are predicted based on the known chemical structure and comparison with analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For a symmetrical molecule like **diheptyl succinate**, the number of unique signals is less than the total number of protons or carbons.[5]

#### Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~4.05	Triplet	4H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~2.60	Singlet	4H	-O-C(O)-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-O-
~1.62	Quintet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~1.28	Multiplet	16H	-O-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~0.88	Triplet	6H	-(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~172.5	C=O
~65.0	-O-CH <sub>2</sub> -
~31.8	-O-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~29.1	-O-C(O)-CH <sub>2</sub> -
~28.9	-O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>
~25.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~22.6	-O-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.<sup>[4]</sup>

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955-2855	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1465	Medium	C-H bend (methylene)
1375	Medium	C-H bend (methyl)
1170	Strong	C-O stretch (ester)

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.<sup>[6]</sup> The data below is based on computed predictions.<sup>[1]</sup>

#### Predicted Mass Spectrometry Data (ESI-MS)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	315.2530
[M+Na] <sup>+</sup>	337.2349
[M+K] <sup>+</sup>	353.2089
[M+NH <sub>4</sub> ] <sup>+</sup>	332.2795

M refers to the molecular weight of **diheptyl succinate** (314.46 g/mol ).

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples like **diheptyl succinate**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

This protocol is a general guideline for acquiring NMR spectra of liquid esters.<sup>[7]</sup>

- Sample Preparation:
  - Accurately weigh 5-25 mg of **diheptyl succinate** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR. [\[8\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a small vial. [\[8\]](#)
  - For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. [\[8\]](#)
  - Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter. [\[7\]](#)
  - Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For  $^{13}\text{C}$  NMR, set the instrument to proton-decoupled mode. [\[7\]](#)
  - Set appropriate acquisition parameters, including pulse width, relaxation delay ( $d_1$ ), and the number of scans ( $ns$ ). For quantitative  $^1\text{H}$  NMR,  $d_1$  should be at least 5 times the longest  $T_1$  relaxation time. [\[7\]](#) For  $^{13}\text{C}$  NMR, a larger number of scans is typically required. [\[9\]](#)
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR, 77.16 ppm in  $^{13}\text{C}$  NMR) or the internal standard (0 ppm for TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

### Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of a liquid sample.[\[10\]](#)

- Sample Preparation and Background Collection:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[11\]](#) If necessary, clean it with a suitable solvent like isopropanol and dry it completely.[\[12\]](#)
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[11\]](#)
- Sample Analysis:
  - Place a small drop (1-2 drops) of **diheptyl succinate** directly onto the center of the ATR crystal.[\[11\]](#)
  - If using a press, apply pressure to ensure good contact between the sample and the crystal.[\[10\]](#)
  - Acquire the IR spectrum. The typical range is  $4000\text{-}400\text{ cm}^{-1}$ .[\[13\]](#)
  - It is advisable to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[\[12\]](#)
- Data Processing and Cleaning:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Label the significant peaks in the spectrum.

- After the analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[10]

### Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for analyzing esters, which typically produces the molecular ion with minimal fragmentation.[14][15]

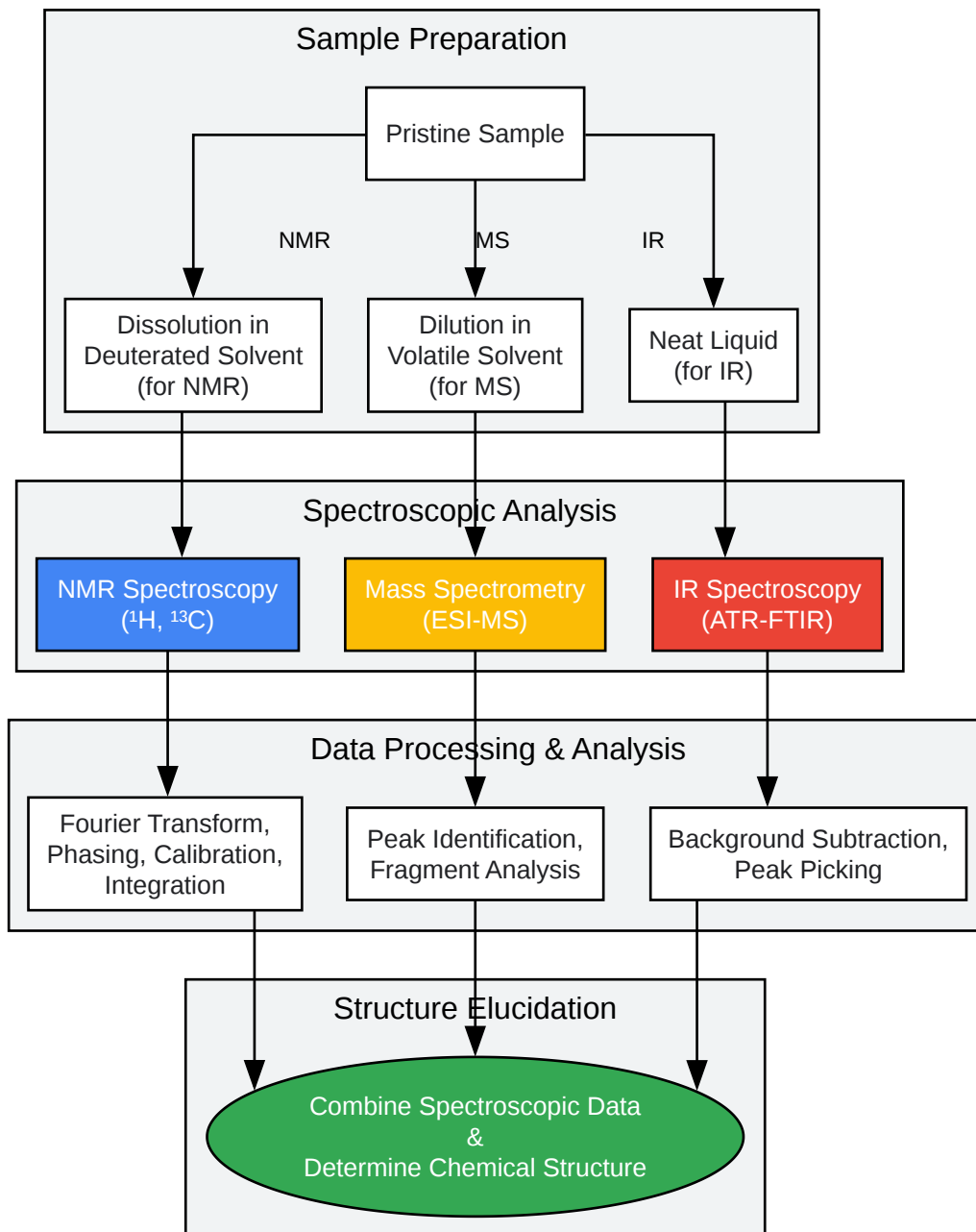
- Sample Preparation:
  - Prepare a dilute solution of **diheptyl succinate** (e.g., 0.5-5  $\mu$ M) in a solvent compatible with ESI, such as methanol or acetonitrile.[16]
  - The solution must be conductive; a small amount of an acid like formic acid (0.1%) is often added for positive ion mode.[16]
  - Ensure the final solution is clear and free of any particulate matter by filtering if necessary. [16]
- Instrument Setup and Data Acquisition:
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20  $\mu$ L/min) using a syringe pump.[17]
  - Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[17]
  - Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets. [14]
  - Set the mass spectrometer to scan over an appropriate mass-to-charge ( $m/z$ ) range (e.g.,  $m/z$  100-500).
  - Acquire the mass spectrum, averaging multiple scans to improve data quality.[16]
- Data Analysis:

- Identify the peak corresponding to the molecular ion, which will likely be an adduct with a proton ( $[M+H]^+$ ) or a sodium ion ( $[M+Na]^+$ ).
- Analyze any fragment ions to gain structural information. For esters, common fragmentation involves cleavage of the C-O bond or McLafferty rearrangement.<sup>[6]</sup>

## Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

## Spectroscopic Characterization Workflow



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A flowchart of the general experimental workflow.

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